Prohexadione calcium

Übersicht

Beschreibung

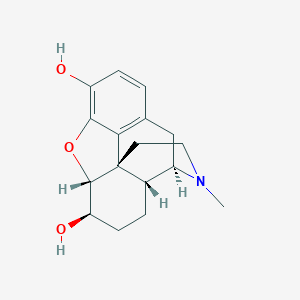

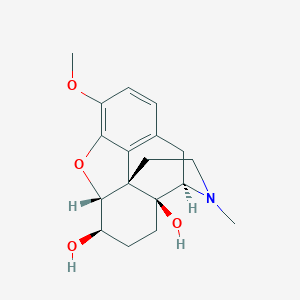

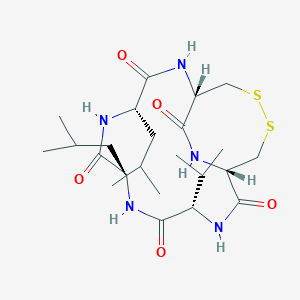

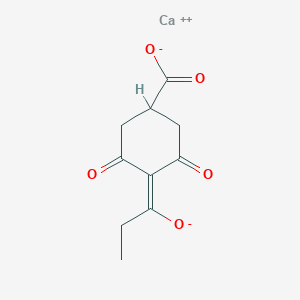

Prohexadione calcium is a calcium salt containing equal numbers of prohexadione (2-) and Ca (2+) ions . It is a plant growth regulator used as an anti-lodging agent in small-grain cereals . It has a role as a plant growth regulator, an agrochemical, and a gibberellin biosynthesis inhibitor .

Molecular Structure Analysis

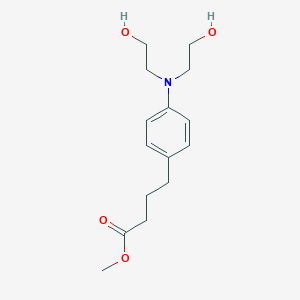

The molecular formula of Prohexadione calcium is C10H10CaO5 . The IUPAC name is calcium;4-(1-oxidopropylidene)-3,5-dioxocyclohexane-1-carboxylate . The InChI and Canonical SMILES are also provided in the PubChem database .

Physical And Chemical Properties Analysis

Prohexadione calcium has a molecular weight of 250.26 g/mol . It is a pale yellow-brown fine powder . The solubility of Prohexadione calcium is 174 mg/l in distilled water at 20 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

Alleviating Abiotic Stress in Plants

Prohexadione-calcium (Pro-Ca) has been proven to play an important role in relieving abiotic stress in plants . It has been particularly effective in alleviating salt stress in rice .

Regulating Antioxidant Processes

Pro-Ca modulates the expression of antioxidant enzyme-related genes such as SOD2, PXMP2, MPV17, E1. 11. 1. 7 . Spraying Pro-Ca under salt stress significantly increased the activity of ascorbate peroxidase, superoxide dismutase, and peroxidase by 84.2%, 75.2%, and 3.5% respectively, compared to the salt treatment .

Enhancing Photosynthesis

Pro-Ca regulates the expression of photosynthesis genes (such as PsbS, PsbD) and chlorophyll metabolism genes (heml, PPD) . Spraying Pro-Ca under salt stress significantly increased the net photosynthetic rate by 167.2% .

Reducing Sodium Concentration

When rice shoots were sprayed with Pro-Ca under salt stress, the Na+ concentration was considerably reduced by 17.1% compared to salt treatment .

Inhibiting Excessive Vegetative Growth

Prohexadione-Ca is primarily used to inhibit excessive vegetative growth in fruit trees and other crop plants . Rates of 125 ppm a.i. to 250 ppm a.i. have typically provided effective vegetative control of vigorous apple trees .

6. Reducing Incidence of Diseases and Pests Effects on the incidence of bacterial and fungal diseases and on insect pests are often observed when Prohexadione-Ca is applied .

Increasing Fruit Set

The compound may reduce abortion of fruitlets, thereby increasing fruit set .

Wirkmechanismus

Target of Action

Prohexadione calcium primarily targets distinct dioxygenases involved in gibberellin biosynthesis . These enzymes require 2-oxoglutaric acid as a co-substrate . Additionally, it targets flavanone 3-hydroxylase, a key enzyme involved in flavonoid metabolism .

Mode of Action

Prohexadione calcium acts as a structural mimic of 2-oxoglutaric acid . This allows it to block the action of dioxygenases involved in gibberellin biosynthesis, such as GA 20 3ß-hydroxylase . As a result, less growth-active gibberellins are formed, and treated plants remain compact . In the case of flavonoid metabolism, prohexadione calcium inhibits flavanone 3-hydroxylase, leading to considerable changes in the formation of flavonoids and their phenolic precursors .

Biochemical Pathways

The inhibition of gibberellin biosynthesis by prohexadione calcium leads to a decrease in cell elongation and reduced vegetative growth . In the flavonoid pathway, the inhibition of flavanone 3-hydroxylase causes changes in the formation of flavonoids and their phenolic precursors . Prohexadione calcium also triggers pathogen resistance by inducing the formation of 3-deoxyflavonoids, in particular luteoforol, with phytoalexin-like properties .

Pharmacokinetics

Prohexadione calcium is absorbed by the plant foliage, and uptake is generally complete within 8 hours following application . Translocation within the plant is predominantly by acropetal movement, while basipetal movement is limited . Gibberellin levels are reduced in the plant for 3 to 4 weeks following application of this growth regulator .

Result of Action

The primary result of prohexadione calcium’s action is a decrease in cell elongation and reduced vegetative growth . It also leads to changes in the formation of flavonoids and their phenolic precursors . Furthermore, it triggers pathogen resistance by inducing the formation of 3-deoxyflavonoids . Finally, treatments with prohexadione calcium lead to reduced ethylene formation .

Action Environment

Prohexadione calcium has a short half-life in the environment . It has no negative effects on non-target organisms and offers little risk to users or consumers . The rate of prohexadione calcium needed for effective vegetative control has to be raised as the vegetative vigor of a tree increases .

Safety and Hazards

Prohexadione calcium should be handled with care. Avoid dust formation, breathing mist, gas, or vapors . Avoid contact with skin and eyes, and use personal protective equipment . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of ingestion, rinse mouth and then drink plenty of water .

Eigenschaften

IUPAC Name |

calcium;4-(1-oxidopropylidene)-3,5-dioxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5.Ca/c1-2-6(11)9-7(12)3-5(10(14)15)4-8(9)13;/h5,11H,2-4H2,1H3,(H,14,15);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKUPINTOLSSLD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C1C(=O)CC(CC1=O)C(=O)[O-])[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10CaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White, yellow, or pale yellow-brown solid; [HSDB] Slightly beige powder; [MSDSonline] | |

| Record name | Prohexadione-calcium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility (mg/L at 20 °C): methanol 1.11; acetone 0.038; n-hexane <0.003; toluene 0.004; ethyl acetate <0.010; isopropanol <0.105; dichloromethane 0.004, In water, 174 mg/L at 20 °C | |

| Record name | PROHEXADIONE CALCIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7252 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.435 | |

| Record name | PROHEXADIONE CALCIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7252 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000001 [mmHg] | |

| Record name | Prohexadione-calcium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Prohexadione calcium | |

Color/Form |

Fine white powder, Pale yellow brown colored fine powder | |

CAS RN |

127277-53-6 | |

| Record name | Cyclohexanecarboxylic acid, 3,5-dioxo-4-(1-oxopropyl)-, ion(1-), calcium, calcium salt (2:1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROHEXADIONE-CALCIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U279R462WB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROHEXADIONE CALCIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7252 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

>360 °C, Yellow powder with sweet smell. Melting point >360 °C. Hardly soluble in organic solvents. /Technical/ | |

| Record name | PROHEXADIONE CALCIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7252 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.